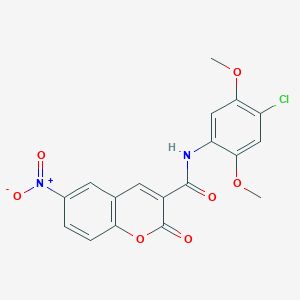

N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, and is substituted with a nitro group, a carboxamide group, and a 4-chloro-2,5-dimethoxyphenyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the nitro group and the carboxamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different functional groups.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with a chromene structure, like N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, exhibit significant anticancer properties. The presence of the nitro group and methoxy substitutions enhances the compound's ability to inhibit cancer cell proliferation. Studies have shown that derivatives of chromenes can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, a study demonstrated that similar compounds effectively reduced the viability of various cancer cell lines, including breast and colon cancers .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Chromene derivatives have shown efficacy against viral infections by interfering with viral replication processes. In vitro studies have reported that these compounds can inhibit the activity of viruses such as HIV and herpes simplex virus (HSV), suggesting a promising avenue for developing antiviral medications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of electron-withdrawing groups like nitro and chlorine significantly affects the compound's biological activity. These groups enhance the lipophilicity and reactivity of the molecule, facilitating better interaction with biological targets .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Various synthetic routes have been explored to improve yield and purity, making it feasible for large-scale production .

Derivative Compounds

Numerous derivatives of this compound have been synthesized to enhance its pharmacological properties. For example, modifications at the 6-position or variations in the methoxy groups have led to compounds with improved anticancer activity and reduced toxicity profiles .

Case Studies

Mecanismo De Acción

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group and the chromene core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

4-chloro-2,5-dimethoxyaniline: This compound shares the 4-chloro-2,5-dimethoxyphenyl group but lacks the chromene core and nitro group.

2,5-dimethoxy-4-iodophenethylamine (2C-I): A phenethylamine derivative with similar methoxy substitutions but different core structure and biological activity.

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a chromene core with a nitro group and a 4-chloro-2,5-dimethoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article aims to delve into the biological activity of this compound, summarizing relevant data from various studies, including its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C16H14ClN3O5

- Molecular Weight : 367.75 g/mol

This compound features a chromene backbone, which is known for its diverse pharmacological properties. The presence of the 4-chloro and 2,5-dimethoxy groups may enhance its biological activity by influencing its interaction with biological targets.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. Key findings include:

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to target multiple signaling pathways involved in cancer progression, such as the PI3K/Akt and NF-kB pathways .

- Efficacy : In vitro studies demonstrated that the compound has significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 30 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 25 | Cell cycle arrest |

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored. Research indicates that it may protect neuronal cells from oxidative stress-induced damage:

- Oxidative Stress Reduction : The compound has been reported to reduce reactive oxygen species (ROS) levels in neuronal cells, thereby mitigating oxidative stress .

- Neuroprotective Mechanism : It appears to inhibit acetylcholinesterase (AChE) activity, which is beneficial for conditions like Alzheimer's disease .

Anti-inflammatory Activity

In addition to its anticancer and neuroprotective effects, this compound exhibits anti-inflammatory properties:

- Cytokine Inhibition : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Study 1: Anticancer Efficacy in MCF-7 Cells

In a controlled study examining the effects of this compound on MCF-7 cells:

- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.

- Results : Significant inhibition of cell viability was observed at concentrations above 10 µM.

- : The compound effectively induces apoptosis in breast cancer cells through caspase activation.

Study 2: Neuroprotection Against Oxidative Stress

A study focused on the neuroprotective effects involved treating PC12 cells with hydrogen peroxide alongside varying concentrations of the compound:

- Methodology : Cells were pre-treated with the compound before exposure to oxidative stress.

- Results : Pre-treatment significantly reduced cell death and ROS levels compared to untreated controls.

- : The compound demonstrates potential as a neuroprotective agent against oxidative damage.

Propiedades

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O7/c1-26-15-8-13(16(27-2)7-12(15)19)20-17(22)11-6-9-5-10(21(24)25)3-4-14(9)28-18(11)23/h3-8H,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEFFQYCISDYOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.